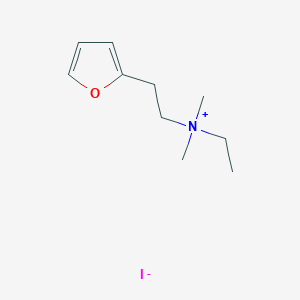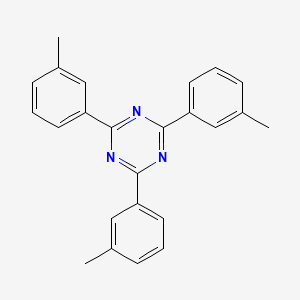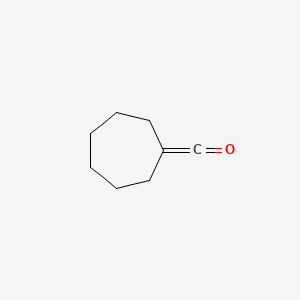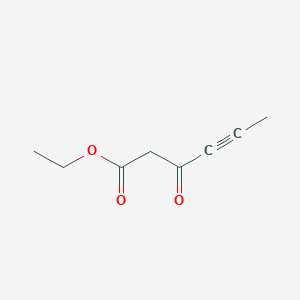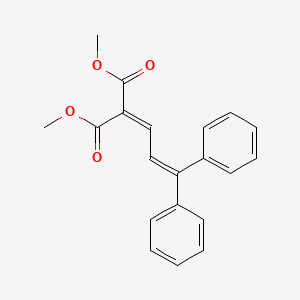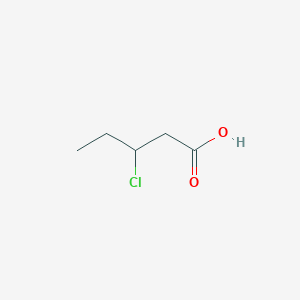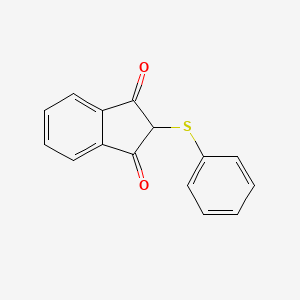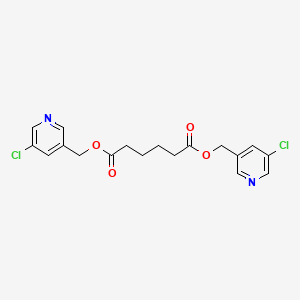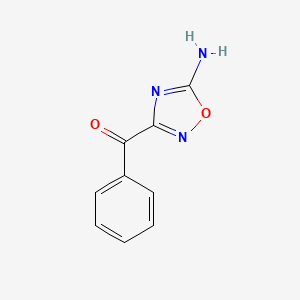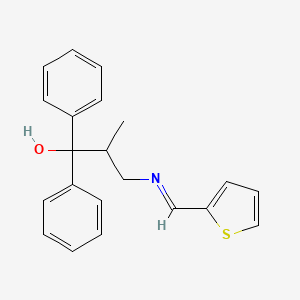
1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol is an organic compound that belongs to the class of alcohols It features a complex structure with a hydroxyl group, two phenyl groups, a methyl group, and a thienylmethyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol typically involves multi-step organic reactions. One common method is the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired alcohol. For instance, the reaction of a thienylmethyleneamino-substituted ketone with phenylmagnesium bromide can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The scalability of the Grignard reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanol: Similar structure but lacks the thienylmethyleneamino group.
2-Methyl-1,3-diphenyl-1,3-propanedione: Contains a diketone structure instead of an alcohol.
Uniqueness
1,1-Diphenyl-2-methyl-3-(2-thienylmethyleneamino)propanol is unique due to the presence of the thienylmethyleneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
35699-20-8 |
|---|---|
Molecular Formula |
C21H21NOS |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-methyl-1,1-diphenyl-3-(thiophen-2-ylmethylideneamino)propan-1-ol |
InChI |
InChI=1S/C21H21NOS/c1-17(15-22-16-20-13-8-14-24-20)21(23,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16-17,23H,15H2,1H3 |
InChI Key |
XCLNGAUCLKQYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=CC1=CC=CS1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

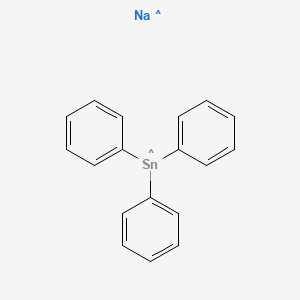

![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
